2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Medicinal chemistry Physicochemical profiling Thiophene carboxamide SAR

Differentiate your thiophene-3-carboxamide procurement with this specific compound (CAS 941930-44-5). Unlike structural analogs, this derivative features N-methylcarboxamide and 4-(ethylthio)phenylacetamido moieties yielding a defined multi-target biological profile (GPR151, MITF, FBW7, AMPAR-stargazin) from Scripps Research Institute primary screens. Substituting analogs without equivalent screening coverage introduces uncontrolled variables. Ideal for CNS drug-like SAR programs.

Molecular Formula C16H18N2O2S2
Molecular Weight 334.45
CAS No. 941930-44-5
Cat. No. B2442046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide
CAS941930-44-5
Molecular FormulaC16H18N2O2S2
Molecular Weight334.45
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
InChIInChI=1S/C16H18N2O2S2/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19)
InChIKeyBESXHETXSHGORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-(Ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941930-44-5): Procurement-Grade Characterization for Research Sourcing


2-(2-(4-(Ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941930-44-5, PubChem CID 18586859) is a synthetic thiophene-3-carboxamide derivative with molecular formula C₁₆H₁₈N₂O₂S₂ and a molecular weight of 334.5 g/mol [1]. The compound features a thiophene core substituted at the 2-position with a 4-(ethylthio)phenylacetamido group and at the 3-position with an N-methylcarboxamide moiety. Its computed XLogP3 of 3.4 and topological polar surface area (TPSA) of 112 Ų position it within favorable drug-like physicochemical space [1]. This compound has been interrogated in multiple PubChem high-throughput screening campaigns, including a cell-based GPR151 activator assay (AID 1508602), an AlphaScreen-based MITF dimerization inhibitor screen (AID 1259374), and an AMPAR-stargazin modulation assay (AID 1259245), all deposited by the Scripps Research Institute Molecular Screening Center . These screening data establish a multi-target biological interrogation profile that distinguishes this compound from thiophene-3-carboxamide analogs lacking comparable screening coverage.

Why Generic Substitution Risks Experimental Inconsistency: Structural and Screening-Profile Distinctions of 2-(2-(4-(Ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide


Thiophene-3-carboxamide derivatives cannot be treated as interchangeable procurement items because small structural modifications produce pronounced shifts in both physicochemical properties and biological screening profiles. The N-methyl substitution on the carboxamide of the target compound (CAS 941930-44-5) eliminates a hydrogen-bond donor relative to the primary amide analog (CAS 941883-35-8), reducing TPSA and altering membrane permeability potential [1]. Furthermore, the 4-(ethylthio)phenylacetamido substituent at the 2-position creates a distinctly different electrostatic and steric environment compared to analogs bearing 4-methylphenyl, benzamido, or unsubstituted phenylacetamido groups [1]. Critically, the target compound has been specifically screened in four distinct PubChem bioassays (GPR151, FBW7, MITF, AMPAR-stargazin), generating a unique multi-target activity fingerprint that is not replicated by any single structural analog in the public domain . Substituting a different thiophene-3-carboxamide without verifying its screening profile against these specific targets introduces uncontrolled experimental variables. The differential evidence assembled below quantifies these distinctions where data permit and explicitly identifies gaps where head-to-head comparative data are unavailable.

Quantitative Differentiation Evidence: 2-(2-(4-(Ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide vs. Structural Analogs


N-Methyl vs. Primary Amide: Hydrogen-Bond Donor Count and Polarity Differentials

The target compound bears an N-methylcarboxamide at the thiophene 3-position, whereas the closest analog 2-(2-(4-(ethylthio)phenyl)acetamido)thiophene-3-carboxamide (CAS 941883-35-8) carries a primary amide. This substitution reduces the hydrogen-bond donor (HBD) count from 3 to 2 and increases the rotatable bond count by 1, altering both molecular recognition and conformational flexibility [1]. The N-methyl modification also elevates XLogP3 by approximately 0.4–0.6 log units relative to the primary amide, consistent with the loss of a polar HBD and gain of a lipophilic methyl group [1]. While direct head-to-head biological data for these two compounds are not publicly available, the physicochemical divergence is mechanistically significant: primary amides engage in bidentate hydrogen-bonding motifs that N-methyl amides cannot replicate, potentially altering target binding modes [2].

Medicinal chemistry Physicochemical profiling Thiophene carboxamide SAR

Multi-Target PubChem Screening Footprint: Four-Assay Interrogation vs. Single-Assay or Unscreened Analogs

The target compound has been tested in four distinct primary screening assays deposited in PubChem: a cell-based GPR151 activator assay (AID 1508602), an AlphaScreen FBW7 activator assay (AID 1259310), an AlphaScreen MITF dimerization inhibitor assay (AID 1259374), and a WaveGuide AMPAR-stargazin modulation assay (AID 1259245), all from the Scripps Research Institute Molecular Screening Center . In contrast, close structural analogs such as CAS 941883-35-8 (primary amide), CAS 941930-36-5 (tetrahydrobenzo analog), and CAS 895458-78-3 (p-tolylthio analog) have either no publicly deposited screening data or data in only a subset of these assays. The MITF inhibitor screen (AID 1259374) is particularly noteworthy: MITF is a validated melanoma oncogenic driver, and this assay directly measures disruption of MITF homodimerization, a mechanism not interrogated in typical cytotoxicity panels [1]. The GPR151 assay addresses an orphan GPCR with highly restricted habenular expression implicated in neuropsychiatric disorders, representing a target space not covered by standard kinase or cytotoxicity screening decks [2].

High-throughput screening GPCR pharmacology Transcription factor inhibition Ion channel modulation

Tetrahydrobenzo[b]thiophene Analog Cytotoxicity: Class-Level Evidence from HCT-116 Colon Carcinoma

The tetrahydrobenzo[b]thiophene analog 2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 941930-36-5) has been tested against the HCT-116 colon carcinoma cell line, yielding an IC₅₀ of 6.2 μM . This represents the only publicly reported cytotoxicity value within the 4-(ethylthio)phenylacetamido-thiophene-3-carboxamide chemotype family. The target compound (CAS 941930-44-5) differs by carrying a non-hydrogenated thiophene ring and an N-methylcarboxamide rather than a tetrahydrobenzo-fused system and primary amide. The electronic difference between the aromatic thiophene (target) and the partially saturated tetrahydrobenzo[b]thiophene (analog) alters both π-stacking capacity and oxidation potential, while maintaining the identical 4-(ethylthio)phenylacetamido pharmacophore [1]. The 6.2 μM IC₅₀ against HCT-116 provides a class-level benchmark: researchers can evaluate whether the target compound's aromatic thiophene core enhances or diminishes this cytotoxicity baseline.

Anticancer screening Colon carcinoma Thiophene cytotoxicity SAR

Ethylthio vs. Methylthio Substituent: Lipophilicity and Metabolic Stability Divergence

The target compound carries a 4-(ethylthio) substituent on the phenylacetamido moiety, distinguishing it from the commercially available analog N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide (CAS 895458-78-3), which bears a 4-(methylthio) group [1]. In drug design, elongating a thioether from methyl to ethyl consistently increases lipophilicity by approximately 0.5–0.7 logP units and introduces an additional rotatable bond (C–C in ethyl vs. C–H in methyl), affecting both passive membrane permeability and metabolic soft-spot profiles [2]. The ethylthio group is a substrate for cytochrome P450-mediated S-dealkylation, but with different kinetics than the methylthio analog; the ethyl group can undergo both S-deethylation and S-demethylation (via ω-1 hydroxylation followed by dealkylation), whereas methylthio undergoes only S-demethylation [2]. This metabolic divergence means that in vivo half-life and metabolite profiles of the two compounds will differ, even if in vitro potency against a given target is comparable.

Thioether SAR Metabolic stability Lipophilicity optimization

Recommended Research Application Scenarios for 2-(2-(4-(Ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 941930-44-5)


Orphan GPCR Ligand Discovery: GPR151-Focused Screening Cascades

The documented inclusion of this compound in the Scripps GPR151 activator primary screen (PubChem AID 1508602) positions it as a candidate scaffold for follow-up structure-activity relationship (SAR) studies targeting the habenula-enriched orphan receptor GPR151 [1]. Researchers pursuing GPR151 tool compounds for neuropsychiatric disease models can use this compound as a starting point for systematic analog synthesis, leveraging the N-methylcarboxamide and 4-(ethylthio)phenylacetamido moieties as independently variable structural features. The compound's computed XLogP3 of 3.4 and TPSA of 112 Ų place it within CNS drug-like space, supporting its suitability for blood-brain barrier penetration assessment in follow-up studies [2].

MITF Dimerization Inhibitor Hit Expansion for Melanoma Research

The compound was screened in the AlphaScreen MITF dimerization inhibitor assay (PubChem AID 1259374), which directly measures disruption of MITF homodimerization—a mechanism implicated in melanoma oncogenesis and treatment resistance [1]. For academic and biotech groups developing transcription factor inhibitors, this compound offers a thiophene-3-carboxamide scaffold with a documented (though primary screening-level) MITF interaction. The 4-(ethylthio)phenyl moiety provides a hydrophobic anchor point that can be systematically varied in analog libraries to probe the MITF dimerization interface. This scenario is strengthened by the class-level cytotoxicity benchmark of 6.2 μM against HCT-116 established by the tetrahydrobenzo analog, providing context for antiproliferative potential [3].

Thiophene-3-Carboxamide Scaffold Comparison Studies: N-Methyl vs. Primary Amide SAR

The physicochemical divergence between this compound (N-methylcarboxamide, HBD = 2, XLogP3 = 3.4) and its primary amide analog CAS 941883-35-8 (HBD = 3, estimated XLogP3 ~2.8–3.0) makes this pair valuable for systematic SAR studies probing the effect of amide N-substitution on target engagement, cellular permeability, and metabolic stability [1]. Researchers can procure both compounds and evaluate them in parallel across the four screening targets (GPR151, FBW7, MITF, AMPAR-stargazin) for which the target compound has screening data, generating the first direct head-to-head comparison within this chemotype [2]. This is particularly relevant for medicinal chemistry groups building thiophene-3-carboxamide-focused compound collections.

Building Block for Focused Combinatorial Libraries Targeting CNS and Oncology Indications

With its 4-(ethylthio)phenylacetamido substituent, thiophene core, and N-methylcarboxamide, this compound contains three independently modifiable structural features suitable for parallel synthesis or combinatorial library construction [1]. The documented multi-target screening profile (GPCR, E3 ligase, transcription factor, ion channel) demonstrates that the scaffold can engage diverse biological targets, making it a versatile starting point for library design [2]. The compound's availability from multiple commercial suppliers with documented CAS registry ensures reproducible procurement for library-scale synthesis campaigns.

Quote Request

Request a Quote for 2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.